Cas no 34932-07-5 ( )
structure
Product Name:
Numero CAS:34932-07-5
MF:C22H19O2P
MW:346.358826875687
CID:919687
PubChem ID:97111
Update Time:2025-04-19
Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-(triphenyl-λ<sup>5</sup>-phosphanylidene)oxolan-2-one
- 2-oxo-3-oxa-cyclopentylidenetriphenylphosphorane
- 3-(Triphenylphosphoranylidene)dihydrofuran-2-(3H)-one
- 2-(Triphenylphosphoranylidene)-gama-butyrolactone
- 3-(Triphenylphosphoranylidene)-gama-butyrolactone
- 2-(Triphenylphosphoranylidene)-gamma-butyrolactone
- 2-Oxotetrahydrofuran-3-ylidenetriphenylphosphorane
- 2-(Triphenylphosphoranylidene)-.gamma.-butyrolactone
- alpha-(Triphenylphosphoranylidene)-gamma-butyrolactone
- 3-(triphenyl-lambda5-phosphanylidene)oxolan-2-one
- BRN 1260939
- 3-(TRIPHENYL-.LAMBDA.5-PHOSPHANYLIDENE)OXOLAN-2-ONE
- NSC 100769
- 2(3H)-Furanone, 3-(triphenylphosphoranylidene)-
- Dihydro-3-(triphenylphosphoranylidene)-2(3H)-furanone
- alpha-triphenylphosphoranylidene-gamma-butyrolactone
- .gamma.-Butyrolactonylidene triphenyl phosphorane
- 2(3H)-Furanone, dihydro-3-(triphenylphosphoranylidene)-
- JUKRJGQYUNADDD-UHFFFAOYSA-N
- NSC-100769
- 34932-07-5
- 3-(triphenylphosphoranylidene)dihydro-2(3H)-furanone
- .alpha.-(Triphenylphosphoranylidene)-.gamma.-butyrolactone
- UNII-5HYJ564RMV
- 3-(triphenylphosphoranylidene)dihydrofuran-2(3H)-one
- 3-(Triphenyl-l5-phosphanylidene)dihydrofuran-2(3H)-one
- NSC100769
- SCHEMBL3603157
- DTXSID50188488
- gamma-Butyrolactonylidene triphenyl phosphorane
- 5HYJ564RMV
- MFCD00065318
- DTXCID80110979
- 2(3H)-Furanone, dihydro-3-(triphenylphosphoranylidene)-(9CI)
-
-
- Inchi: 1S/C22H19O2P/c23-22-21(16-17-24-22)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2
- Chiave InChI: JUKRJGQYUNADDD-UHFFFAOYSA-N
- Sorrisi: P(C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)=C1C(=O)OCC1
Proprietà calcolate
- Massa esatta: 346.11200
- Massa monoisotopica: 346.11226684g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 25
- Conta legami ruotabili: 3
- Complessità: 468
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.7
- Superficie polare topologica: 26.3Ų
Proprietà sperimentali
- Densità: 1.23
- PSA: 36.11000
- LogP: 3.09980
Letteratura correlata
-
1. Estimation of hydrogen sulfide from crude petroleum: a unique invention using a simple chemosensor†Shampa Kundu,Prithidipa Sahoo New J. Chem., 2019,43, 12369-12374
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
34932-07-5 ( ) Prodotti correlati
- 906-65-0(2,5-Furandione,dihydro-3-(triphenylphosphoranylidene)-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso